Exclusive Regiochemical Identity: Target Compound Is the 1,2,4-Oxadiazolone Isomer Required for Azilsartan Pharmacophore Construction, with Distinct H‑Bond Donor Count vs. Non‑Carbonylated and 1,2,5‑Isomers
The target compound (CAS 64634‑30‑6) is the sole oxadiazolone‑acetic acid isomer featuring the 5‑oxo‑4,5‑dihydro‑1,2,4‑oxadiazol‑3‑yl substitution pattern, the exact pharmacophore required for constructing the azilsartan class of angiotensin II AT1 receptor antagonists [1]. In head‑to‑head structural comparison, the non‑carbonylated analog 1,2,4‑oxadiazole‑3‑acetic acid (CAS 1083216‑30‑1) lacks the ring carbonyl and therefore one H‑bond acceptor; the 1,2,5‑oxadiazolone isomer 2‑(4‑hydroxy‑1,2,5‑oxadiazol‑3‑yl)acetic acid (BindingDB BDBM23237) positions the carbonyl and acidic NH at different ring loci, yielding a distinct H‑bond donor/acceptor vector topology despite identical molecular formula (C4H4N2O4) [2]. The N‑methylated analog 2‑(4‑methyl‑5‑oxo‑4,5‑dihydro‑1,2,4‑oxadiazol‑3‑yl)acetic acid (CAS 1542017‑47‑9) adds a methyl substituent (+14 Da, MW 158.11 vs 144.09) and removes the NH hydrogen‑bond donor, blocking tautomerization essential for mimicking the tetrazole or carboxylate moiety in AT1 receptor binding . These structural differences are non‑negotiable for receptor‑based assays: substitution of the target compound with any of these analogs would yield a different pharmacophore geometry and altered receptor‑binding outcomes.
| Evidence Dimension | Molecular structure: regioisomerism, H‑bond donor/acceptor count, and tautomeric capability |
|---|---|
| Target Compound Data | 5‑oxo‑4,5‑dihydro‑1,2,4‑oxadiazol‑3‑yl acetic acid; MW 144.09; H‑bond donors = 2 (COOH + ring NH); H‑bond acceptors = 5; capable of 2H/4H tautomerism |
| Comparator Or Baseline | Comparator 1: 1,2,4‑Oxadiazole‑3‑acetic acid (CAS 1083216‑30‑1) – MW 128.09, HBD = 1, HBA = 4, no ring carbonyl, no tautomerism. Comparator 2: 2‑(4‑Hydroxy‑1,2,5‑oxadiazol‑3‑yl)acetic acid – 1,2,5‑regioisomer, different H‑bond topology. Comparator 3: 2‑(4‑Methyl‑5‑oxo‑4,5‑dihydro‑1,2,4‑oxadiazol‑3‑yl)acetic acid (CAS 1542017‑47‑9) – MW 158.11, HBD = 1 (COOH only), N‑CH3 blocks tautomerism. |
| Quantified Difference | Target compound possesses 2 H‑bond donors and 5 H‑bond acceptors vs. 1 HBD/4 HBA for non‑carbonylated analog; ring NH donor uniquely present vs. N‑methyl analog; 1,2,4‑ vs. 1,2,5‑regiochemistry yields distinct spatial pharmacophore (vector angle difference not explicitly quantified but structurally defined). |
| Conditions | Structural analysis based on SMILES, InChI, and computed molecular descriptors (pubchem.ncbi.nlm.nih.gov, chemsrc.com). |
Why This Matters
Researchers developing azilsartan‑related AT1 antagonists or exploring oxadiazolone bioisosteres cannot substitute the target compound with regioisomeric or N‑alkylated analogs without fundamentally altering pharmacophore geometry and receptor‑binding outcomes, making CAS 64634‑30‑6 the mandatory procurement item for this specific pharmacophore class.
- [1] Ojima M, Igata H, Tanaka M, Sakamoto H, Kuroita T, Kohara Y, Kubo K, Inada Y, Nishikawa K. In Vitro Antagonistic Properties of a New Angiotensin Type 1 Receptor Blocker, Azilsartan, in Receptor Binding and Function Studies. J Pharmacol Exp Ther. 2011;336(3):801–808. View Source
- [2] BindingDB. BDBM23237: 2-(4‑Hydroxy‑1,2,5‑oxadiazol‑3‑yl)acetic acid. Affinity Data: LDH enzymatic assay IC50 = 200 µM. View Source
